Cas no 1862763-34-5 (6-methoxy-N-methylpyridine-3-sulfonamide)

Le 6-méthoxy-N-méthylpyridine-3-sulfonamide est un composé organique de formule chimique C₇H₁₀N₂O₃S, appartenant à la famille des sulfonamides pyridiniques. Ce dérivé méthoxylé présente une structure hétérocyclique stable, combinant une fonction sulfonamide et un groupe méthyle sur l’azote, ce qui confère des propriétés pharmacologiques intéressantes. Sa solubilité modérée dans les solvants polaires et sa réactivité contrôlée en font un intermédiaire précieux pour la synthèse de molécules complexes, notamment dans le développement de principes actifs pharmaceutiques. Sa pureté élevée et sa stabilité thermique permettent une utilisation fiable dans des réactions de couplage ou de fonctionnalisation. Ce composé est particulièrement étudié pour son potentiel dans la modulation de cibles biologiques spécifiques.
6-methoxy-N-methylpyridine-3-sulfonamide structure
1862763-34-5 structure
Product Name:6-methoxy-N-methylpyridine-3-sulfonamide
Numéro CAS:1862763-34-5
Le MF:C7H10N2O3S
Mégawatts:202.230900287628
CID:6793937
PubChem ID:68048303
Update Time:2025-11-01

6-methoxy-N-methylpyridine-3-sulfonamide Propriétés chimiques et physiques

Nom et identifiant

    • 1862763-34-5
    • 6-methoxy-N-methylpyridine-3-sulfonamide
    • MFCD34168904
    • 6-Methoxy-pyridine-3-sulfonic acid methylamide
    • 6-Methoxy-pyridine-3-sulfonic acid methylamide, 95%
    • SCHEMBL10153783
    • Piscine à noyau: 1S/C7H10N2O3S/c1-8-13(10,11)6-3-4-7(12-2)9-5-6/h3-5,8H,1-2H3
    • La clé Inchi: OLDHVEGQYPNIFI-UHFFFAOYSA-N
    • Sourire: S(C1C=NC(=CC=1)OC)(NC)(=O)=O

Propriétés calculées

  • Qualité précise: 202.04121336g/mol
  • Masse isotopique unique: 202.04121336g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 247
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.1
  • Surface topologique des pôles: 76.7Ų

6-methoxy-N-methylpyridine-3-sulfonamide PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB573001-1g
6-Methoxy-pyridine-3-sulfonic acid methylamide, 95%; .
1862763-34-5 95%
1g
€651.60 2025-04-20

Informations complémentaires sur 6-methoxy-N-methylpyridine-3-sulfonamide

6-Methoxy-N-Methylpyridine-3-Sulfonamide: A Promising Compound in Pharmaceutical Research

6-Methoxy-N-methylpyridine-3-sulfonamide, with the CAS No. 1862763-34-5, has emerged as a significant compound in the field of pharmaceutical chemistry. This molecule, characterized by its unique pyridine ring structure and sulfonamide functional group, exhibits potential applications in various therapeutic areas. Recent studies have highlighted its role as a drug candidate for targeting inflammatory diseases and metabolic disorders, making it a focal point for researchers aiming to develop novel therapeutics.

The 6-methoxy substituent on the pyridine ring contributes to the molecule's solubility and bioavailability, while the N-methyl group enhances its stability in biological systems. These structural features are critical for optimizing the compound's pharmacokinetic profile. Researchers have reported that the sulfonamide moiety plays a pivotal role in modulating the compound's interactions with target proteins, thereby influencing its therapeutic efficacy.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 6-methoxy-N-methylpyridine-3-sulfonamide, with methodologies such as electrophilic substitution and metal-catalyzed coupling being widely adopted. These synthetic routes not only improve the scalability of production but also allow for the incorporation of additional functional groups to further tailor the compound's properties. The development of these synthetic strategies underscores the compound's importance in the design of lead compounds for drug discovery.

In the realm of pharmacology, 6-methoxy-N-methylpyridine-3-sulfonamide has demonstrated promising anti-inflammatory activity. A 2023 study published in Journal of Medicinal Chemistry revealed that this compound effectively inhibits the activity of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential application in the treatment of autoimmune disorders and chronic inflammatory conditions.

Moreover, the compound has shown metabolic modulating properties, particularly in the context of type 2 diabetes management. Research conducted in 2024 highlighted its ability to enhance insulin sensitivity by modulating key enzymes involved in glucose metabolism. This dual functionality makes 6-methoxy-N-methylpyridine-3-sulfonamide a compelling candidate for multifaceted therapeutic strategies.

The pyridine ring structure of this compound is also of interest in the development of antimicrobial agents. Studies have indicated that the compound exhibits antibacterial activity against multidrug-resistant strains, suggesting its potential as a novel antibiotic. This property is particularly relevant in the context of growing antimicrobial resistance, where new compounds are urgently needed to address clinical challenges.

From a mechanistic perspective, the 3-sulfonamide group of 6-methoxy-N-methylpyridine-3-sulfonamide is believed to interact with specific enzyme targets, such as kinases and phosphatases, thereby influencing intracellular signaling pathways. This interaction is critical for its therapeutic potential, as it allows the compound to modulate cellular processes associated with disease progression.

Recent computational studies have further elucidated the binding affinity of 6-methoxy-N-methylpyridine-3-sulfonamide with various protein targets. Molecular docking simulations have shown that the compound exhibits a high binding energy with cytochrome P450 enzymes, which are involved in drug metabolism. These findings are essential for predicting the compound's pharmacokinetic behavior and potential drug-drug interactions.

Additionally, the 6-methoxy group contributes to the compound's hydrophilicity, which is crucial for its solubility in aqueous environments. This property is particularly important for oral administration, as it ensures the compound's effective absorption in the gastrointestinal tract. Researchers are also exploring the possibility of modifying this group to enhance the compound's lipophilicity for improved permeability across biological membranes.

The N-methyl substituent on the pyridine ring has also been linked to the compound's metabolic stability. Unlike other sulfonamide derivatives, which may undergo rapid hydrolysis, this compound exhibits prolonged half-life in vivo, which is advantageous for maintaining therapeutic concentrations over extended periods. This characteristic is a key factor in its potential for long-term treatment regimens.

Despite its promising properties, the development of 6-methoxy-N-methylpyridine-3-sulfonamide as a therapeutic agent is still in its early stages. Further preclinical studies are required to evaluate its safety profile and efficacy in animal models. These studies will also focus on optimizing the compound's dosage form and delivery method to enhance its therapeutic outcomes.

In conclusion, 6-methoxy-N-methylpyridine-3-sulfonamide represents a significant advancement in pharmaceutical research. Its unique structural features and multifaceted biological activities position it as a promising candidate for the development of novel therapeutics. As research in this area continues to evolve, the compound's potential applications are likely to expand, offering new opportunities for addressing a wide range of medical conditions.

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